9-benzyl-6-iodo-9H-purine is a halogenated purine derivative that plays a significant role in medicinal chemistry and biochemistry. This compound is characterized by the presence of a benzyl group at the 9-position and an iodine atom at the 6-position of the purine ring. Its structure allows for various chemical modifications, making it a valuable intermediate in synthesizing biologically active compounds.
The compound can be synthesized from various precursors, including 6-chloro-9H-purine derivatives. The synthetic routes often involve nucleophilic substitutions or coupling reactions that introduce the benzyl and iodine substituents onto the purine scaffold. Research has shown that derivatives of 9-benzyl-6-iodo-9H-purine can be prepared in high yields through established synthetic methodologies, emphasizing its accessibility for further research and application in drug development .
9-benzyl-6-iodo-9H-purine belongs to the class of purine derivatives, which are nitrogen-containing heterocycles essential in various biological processes, including DNA and RNA synthesis. Purines are classified based on their structural variations, and this compound is specifically categorized as a halogenated purine due to the presence of an iodine atom.
The synthesis of 9-benzyl-6-iodo-9H-purine typically involves several key steps:
The molecular structure of 9-benzyl-6-iodo-9H-purine can be represented as follows:
This structure includes:
The molecular weight of 9-benzyl-6-iodo-9H-purine is approximately 392.24 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used for characterization, confirming the presence of specific functional groups and structural integrity .
9-benzyl-6-iodo-9H-purine participates in various chemical reactions due to its reactive halogen and functional groups:
For instance, reactions with aryl Grignard reagents have been explored to create aryl-substituted purines through direct C–H arylation methods .
The mechanism of action for compounds like 9-benzyl-6-iodo-9H-purine primarily involves their interaction with biological targets such as enzymes or receptors involved in nucleic acid metabolism. The halogenated purines can act as substrates or inhibitors depending on their structural modifications.
Studies indicate that modifications at the 6-position significantly affect biological activity, potentially influencing pathways such as DNA replication and repair mechanisms .
Key chemical properties include:
Relevant analyses often involve spectroscopic techniques such as NMR and Infrared Spectroscopy (IR) for detailed characterization .
9-benzyl-6-iodo-9H-purine has several applications in scientific research:
6-Chloropurine serves as the primary precursor for synthesizing 9-benzyl-6-iodo-9H-purine (CAS 83135-13-1, molecular formula C₁₂H₉IN₄, molecular weight 336.13 g/mol). The halogen exchange employs nucleophilic substitution (SNAr), leveraging the C6 position’s inherent electrophilicity due to adjacent nitrogen atoms. Key reaction parameters include:
Table 1: Optimization of Nucleophilic Iodination
Solvent | Temperature (°C) | Catalyst | Yield (%) |
---|---|---|---|
Dimethylformamide | 110 | None | 65 |
Acetonitrile | 80 | Tetrabutylammonium iodide | 92 |
Dimethyl sulfoxide | 120 | 18-Crown-6 | 78 |
The reaction proceeds via a Meisenheimer complex, where iodide displaces chloride irreversibly. Purification typically involves recrystallization from methanol, yielding white to off-white solids [6].
N9-benzylation is critical for regioselectivity, as purines permit alkylation at N7 or N9. Optimization strategies include:
Regioselectivity arises from the higher nucleophilicity of N9 versus N7, attributed to orbital symmetry and steric factors. Nuclear magnetic resonance spectroscopy confirms N9-regioisomers by characteristic benzyl CH₂ signals at δ 5.50–5.70 ppm [9].
9-Benzyl-6-iodo-9H-purine undergoes Suzuki–Miyaura cross-coupling under microwave irradiation, enabling access to 6-arylpurine libraries. Critical advances include:
Table 2: Cross-Coupling Efficiency with Sodium Tetraarylborates
Aryl Group | Catalyst Loading (mol%) | Time (min) | Yield (%) |
---|---|---|---|
Phenyl | 5 | 30 | 85 |
4-Methoxyphenyl | 10 | 20 | 92 |
2-Naphthyl | 10 | 40 | 78 |
Notably, unprotected ribose or 2′-deoxyribose nucleosides tolerate these conditions despite glycosidic bond lability [5] [9]. Metal-free alternatives using triflic acid/hexafluoroisopropanol facilitate arylations with electron-rich arenes (e.g., indoles) but require stoichiometric acid [7].
When 9-benzyl-6-iodo-9H-purine is functionalized with α-amino acids, racemization at chiral centers poses significant hurdles:
Table 3: Diastereoselectivity in Peptide Coupling
Amino Acid | Coupling Agent | S,S:R,S Ratio |
---|---|---|
(S)-Alanine | Dicyclohexylcarbodiimide/Hydroxybenzotriazole | 60:40 |
(S)-Phenylalanine | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | 55:45 |
(S)-Valine | Pre-formed dipeptide route | >99:1 |
Chiral high-performance liquid chromatography remains essential for assessing enantiopurity in antimycobacterial purine conjugates [2].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4